

4-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride chemical properties

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Compound of Interest

Compound Name:	4-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride
CAS No.:	1211431-11-6
Cat. No.:	B1455778

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An In-depth Technical Guide to 4-(((4-Chlorophenyl)thio)methyl)piperidine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of **4-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride**, a heterocyclic compound of significant interest in medicinal chemistry and neuroscience research. While detailed experimental data for this specific molecule is not extensively published, this document consolidates available information and provides expert-driven insights into its chemical properties, a plausible synthetic pathway, analytical characterization methods, and its pharmacological context based on structure-activity relationships of related compounds. This guide is intended for researchers, chemists, and drug development professionals investigating novel modulators of monoamine transporter systems.

Chemical Identity and Physicochemical Properties

4-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride belongs to the piperidine class of compounds, which are foundational scaffolds in numerous pharmaceuticals.[1][2] The structure

features a central piperidine ring linked via a methylene thioether bridge to a 4-chlorophenyl group. The hydrochloride salt form enhances stability and aqueous solubility, making it suitable for biological assays.

Nomenclature and Structure

The precise arrangement of its functional groups is critical to its potential biological activity. Key identifiers are summarized below.

Identifier	Value	Source
IUPAC Name	4-(((4-chlorophenyl)thio)methyl)piperidine hydrochloride	-
CAS Number	1211431-11-6	[3][4][5][6]
Molecular Formula	C ₁₂ H ₁₇ Cl ₂ NS	-
Molecular Weight	278.24 g/mol	-
Canonical SMILES	C1CNCC(C1)CSC2=CC=C(C=C2)Cl.Cl	-

Physicochemical Properties

Experimentally determined physicochemical data for this compound are not widely available in peer-reviewed literature. The properties of hydrochloride salts of piperidine derivatives are typically crystalline solids with moderate to high melting points and solubility in polar solvents like water, ethanol, and DMSO.

Property	Value	Notes
Appearance	White to off-white solid	Predicted
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Soluble in Water, DMSO, Methanol	Predicted based on hydrochloride salt form

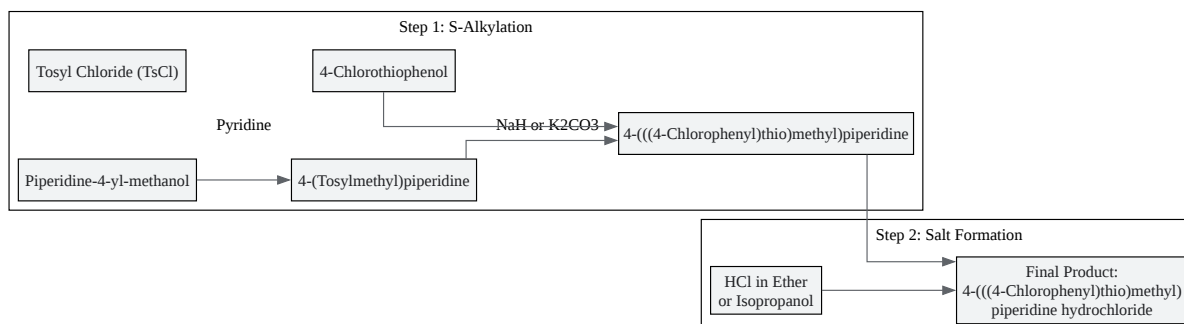
Proposed Synthesis and Purification

While a specific published synthesis for **4-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride** is not available, a logical and robust synthetic route can be proposed based on established chemical principles, such as nucleophilic substitution. The key step involves the formation of the thioether bond.

Synthetic Pathway Overview

A plausible two-step synthesis begins with commercially available starting materials. The first step is an S-alkylation reaction between 4-chlorothiophenol and a protected piperidine-4-yl-methanol derivative (e.g., a tosylate or mesylate) to form the thioether linkage. The second step involves deprotection (if necessary) and subsequent formation of the hydrochloride salt. An alternative, more direct approach involves the reaction of 4-chlorothiophenol with 4-(chloromethyl)piperidine.

The following diagram illustrates a proposed synthetic pathway.



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Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive methodology designed to be self-validating through in-process checks.

- Activation of the Alcohol:
 - Dissolve piperidine-4-yl-methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
 - Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction with the sulfonyl chloride.
 - Add triethylamine (1.2 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 eq) dissolved in minimal DCM.

- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor reaction completion by Thin Layer Chromatography (TLC). The disappearance of the starting alcohol spot indicates completion.
- Quench the reaction with water and perform a liquid-liquid extraction. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tosylated intermediate.
- Nucleophilic Substitution (Thioether Formation):
 - In a separate flask, dissolve 4-chlorothiophenol (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
 - Add a base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. The evolution of hydrogen gas indicates the formation of the thiolate anion, which is a potent nucleophile.
 - Once gas evolution ceases, add the tosylated piperidine intermediate (1.0 eq) dissolved in DMF dropwise.
 - Heat the reaction to 60-80 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.
 - After completion, cool the mixture and quench carefully with saturated ammonium chloride solution.
 - Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry, and concentrate.
 - Purify the crude product via column chromatography on silica gel.
- Hydrochloride Salt Formation:
 - Dissolve the purified free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.
 - Add a solution of HCl in ether (e.g., 2 M) dropwise with stirring.
 - The hydrochloride salt will precipitate out of the solution.

- Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.

Analytical Characterization

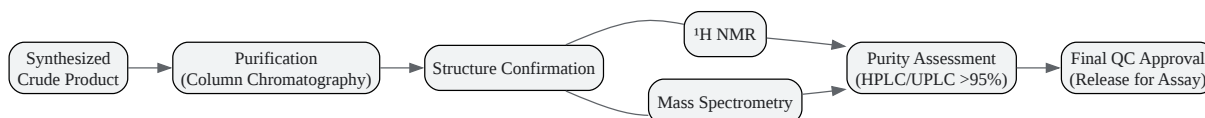
Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

Expected Spectroscopic Data

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenyl ring (two doublets in the 7.0-7.5 ppm range), the methylene bridge protons (~2.8-3.2 ppm), and the various protons of the piperidine ring. The protons adjacent to the nitrogen will appear further downfield.
- ¹³C NMR: The carbon spectrum should show four distinct signals for the aromatic carbons, one for the methylene bridge, and three or four signals for the piperidine carbons, depending on symmetry.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent molecular ion peak [M+H]⁺ corresponding to the free base. The isotopic pattern for the two chlorine atoms (one on the phenyl ring, one as the counter-ion) will be a key diagnostic feature.

Quality Control Workflow

A rigorous QC process ensures the material is suitable for downstream biological experiments.



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Caption: Standard analytical workflow for compound validation.

Pharmacological Context and Potential Applications

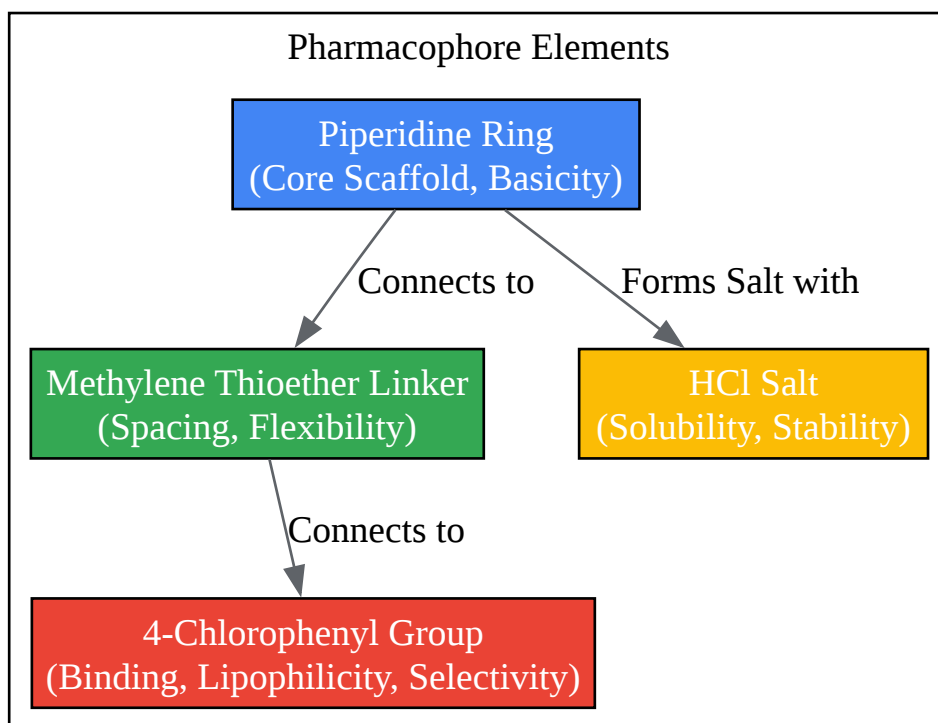
The structural motifs within **4-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride** strongly suggest its potential as a modulator of monoamine neurotransmitter transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Piperidine-based structures are prevalent in a vast number of centrally acting agents.^{[7][8]}

Mechanism of Action Hypothesis

Compounds with a piperidine ring attached to an aromatic system are classic pharmacophores for transporter ligands.^[7] The 4-chlorophenyl moiety is a common feature in many selective serotonin reuptake inhibitors (SSRIs) and dopamine reuptake inhibitors (DRIs). The thioether linkage provides a flexible yet stable connection that can orient the aromatic ring within the transporter's binding pocket. It is hypothesized that this compound acts as a competitive inhibitor at the substrate binding site of one or more of these transporters, thereby blocking the reuptake of neurotransmitters like dopamine from the synaptic cleft.

Structure-Activity Relationship (SAR) Context

The molecule can be deconstructed into key pharmacophoric elements, each contributing to its potential affinity and selectivity.



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Caption: Key structural components influencing biological activity.

Research on related N-benzylpiperidines has shown that electron-withdrawing groups, such as chlorine, on the aromatic ring can be beneficial for high-affinity binding to the dopamine transporter (DAT).[4] Therefore, this compound is a rational candidate for screening in DAT binding and uptake inhibition assays.

Research Applications

Given its structural similarity to known dopamine transporter inhibitors, this compound is a valuable tool for:

- Neuroscience Research: Probing the structure and function of the dopamine transporter.
- Drug Discovery: Serving as a lead compound or scaffold for the development of novel therapeutics for conditions involving dopaminergic dysfunction, such as ADHD, depression, or substance use disorders.

Handling, Storage, and Safety

- **Handling:** Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry place, protected from light and moisture. An inert atmosphere (argon or nitrogen) is recommended for long-term storage to prevent potential oxidation of the thioether.
- **Safety:** The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed or inhaled and may cause skin and eye irritation. Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed information.

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